5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one
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Overview
Description
Quinazoline and quinazolinone derivatives are important nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological uses .
Synthesis Analysis
The synthesis of quinazoline and quinazolinone derivatives often involves the reaction of isatoic anhydride and different amines to give various 2-aminobenzamides . Then, the reaction of 2-aminobenzamides with 2-nitrobenzaldehyde followed by the reduction of the nitro group can afford 2-(2-aminophenyl)-3-aryl-2,3-dihydroquinazolin-4(1H)-one derivatives .Molecular Structure Analysis
Quinazoline is a heterocyclic compound of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .Chemical Reactions Analysis
The properties of the pyrimidine ring in quinazoline were affected by the presence of the fused benzene ring . The two nitrogen atoms are not equivalent, and the marked polarization of the 3,4-double bond is reflected in the reactions of quinazoline .Scientific Research Applications
Synthesis and Chemical Properties
An efficient and practical strategy for the synthesis of 5H-phthalazino[1,2-b]quinazolin-8(6H)-one derivatives through a t-BuOK-catalyzed intramolecular hydroamination reaction of functionalized quinazolinones has been developed. This protocol offers advantages such as readily obtainable starting materials, broad substrate scope, and high regio- and stereoselectivity, indicating a potential pathway for synthesizing derivatives related to 5-(2-Hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one (Zhang, Wang, Guo, Fan, & Fan, 2023).
Biological Applications and Mechanisms
Phthalazino[1,2-b]quinazolinones have been identified as p53 activators in bladder cancer cells, with one derivative demonstrating significant anticancer activity across a range of cancer cell lines and in xenograft models. This suggests a promising avenue for cancer treatment by restoring p53 function, showcasing the potential of compounds within this chemical class for therapeutic use (Zhang, Yuan, Qian, Gu, Wei, Mo, Qin, Peng, Zhou, Pan, & Su, 2017).
Anticancer and Antiviral Potentials
Further research into quinazolinone and benzamide derivatives, synthesized via reactions with nitrogen nucleophiles, has shown these compounds to exhibit promising anti-proliferative activity against cancer cell lines such as HePG-2 and MCF-7. This indicates a potential for these derivatives in developing new anticancer agents (El-hashash, Salem, & Al-Mabrook, 2018).
Chemosensors for Metal Ions
Quinazolinone derivatives have also been developed and evaluated as colorimetric chemosensors for detecting cations in aqueous solutions and biological samples, showcasing their utility beyond therapeutic applications. Such chemosensors have demonstrated high selectivity and specificity towards copper and mercury ions, providing a novel approach for environmental monitoring and diagnostic purposes (Algoharya, Almalkic, & Al-Malkic, 2020).
Mechanism of Action
The synthesis of such compounds often involves reactions with different amines and other organic compounds . The resulting compounds can have various functional groups, which can influence their biological activity and interaction with different targets .
The pharmacokinetics of such compounds would depend on their specific chemical structure, including factors like their solubility, stability, and the presence of functional groups that can influence their absorption, distribution, metabolism, and excretion .
Future Directions
Phthalazines, an important class of bicyclic N-heterocycles, have attracted sizable attention due to their valuable biological and pharmacological activities . They are crucial precursors in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors . This suggests that there could be potential for future research and development in this area.
Properties
IUPAC Name |
5-(2-hydroxyethylamino)quinazolino[2,3-a]phthalazin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2/c22-10-9-18-15-11-5-1-2-6-12(11)16-19-14-8-4-3-7-13(14)17(23)21(16)20-15/h1-8,22H,9-10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHMICOBJHIIAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN3C2=NC4=CC=CC=C4C3=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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